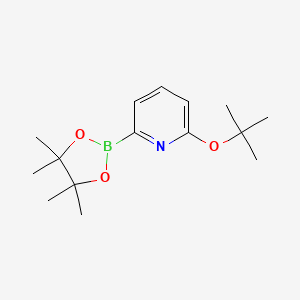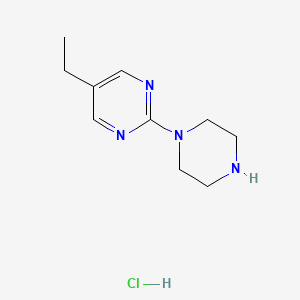
2-Ethynyl-3-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-3-methoxypyrazine is an organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-methoxypyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-3-methoxypyrazine.
Ethynylation: The 2-chloro-3-methoxypyrazine undergoes an ethynylation reaction, where an ethynyl group is introduced. This can be achieved using reagents such as ethynylmagnesium bromide or ethynyl lithium under controlled conditions.
Purification: The final product, this compound, is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: 2-Ethynyl-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of 2-ethynyl-3-methoxycarbonylpyrazine.
Reduction: Formation of 2-ethyl-3-methoxypyrazine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
科学的研究の応用
2-Ethynyl-3-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and pathways.
Industry: Used in the development of new materials and as a flavoring agent in the food industry.
作用機序
The mechanism of action of 2-Ethynyl-3-methoxypyrazine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 2-Ethyl-3-methoxypyrazine
- 2-Isobutyl-3-methoxypyrazine
- 2,5-Dimethyl-3-methoxypyrazine
Comparison:
- 2-Ethyl-3-methoxypyrazine: Similar structure but with an ethyl group instead of an ethynyl group. It has different reactivity and applications.
- 2-Isobutyl-3-methoxypyrazine: Contains an isobutyl group, leading to different steric and electronic properties.
- 2,5-Dimethyl-3-methoxypyrazine: Has two methyl groups, affecting its chemical behavior and potential uses.
2-Ethynyl-3-methoxypyrazine stands out due to its ethynyl group, which imparts unique reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
2-ethynyl-3-methoxypyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-7(10-2)9-5-4-8-6/h1,4-5H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQRPOFUHPQLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)








![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)
